molecular formula C10H8ClF3O B14055682 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14055682
M. Wt: 236.62 g/mol
InChI Key: HNBRHRIYPLYVEP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from a halogenated propanone .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one

Comparison: Compared to its analogs, 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one exhibits unique reactivity due to the specific positioning of the chloro and trifluoromethyl groups. This positioning influences its chemical behavior and interaction with other molecules, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3

InChI Key

HNBRHRIYPLYVEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)Cl

Origin of Product

United States

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